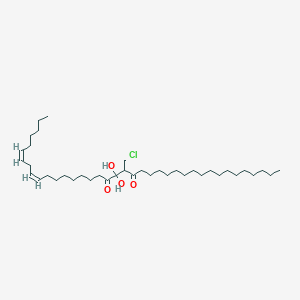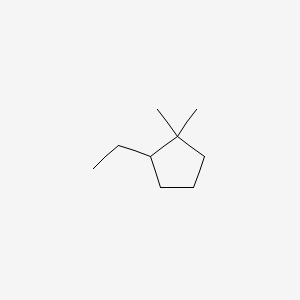
2-Ethyl-1,1-dimethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,1-dimethylcyclopentane is an organic compound with the molecular formula C9H18. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclopentane ring substituted with an ethyl group and two methyl groups. Its structure can be represented as:
CH3 | CH3 - C - CH2 - CH2 - CH2 - CH2 - CH | CH2 - CH3 Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethylcyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-1,1-dimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield alkanes.
Substitution: Halogenation reactions can occur with halogens (Cl2, Br2) under UV light or heat, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions, temperatures around 25°C to 100°C.
Reduction: H2 gas, Pd/C catalyst, room temperature to 50°C.
Substitution: Cl2 or Br2, UV light or heat, room temperature to 100°C.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopentanes.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,1-dimethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of pharmaceuticals.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,1-dimethylcyclopentane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s carbon-hydrogen bonds are broken and replaced with carbon-oxygen bonds, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane: A simple cycloalkane with no substituents.
1,1-Dimethylcyclopentane: A cyclopentane ring with two methyl groups at the same carbon.
2-Ethylcyclopentane: A cyclopentane ring with an ethyl group at the second carbon.
Comparison: 2-Ethyl-1,1-dimethylcyclopentane is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring This substitution pattern affects its physical and chemical properties, such as boiling point, melting point, and reactivity Compared to cyclopentane, it has higher molecular weight and different reactivity due to the presence of substituents
Eigenschaften
CAS-Nummer |
54549-80-3 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
2-ethyl-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-4-8-6-5-7-9(8,2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
RXPIHZJWAFCHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


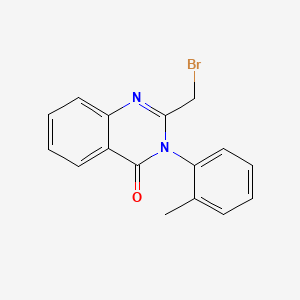
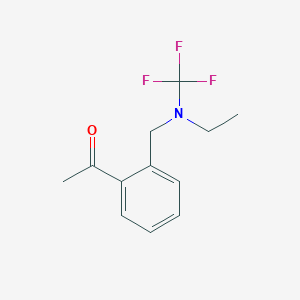
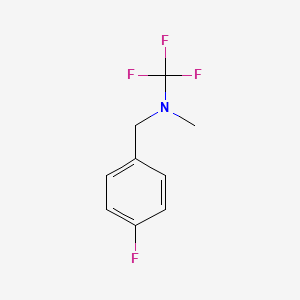
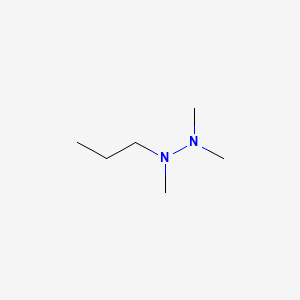
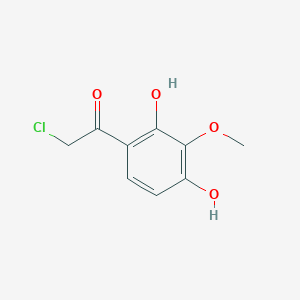
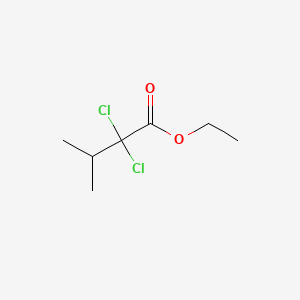

![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
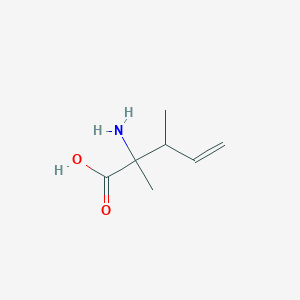
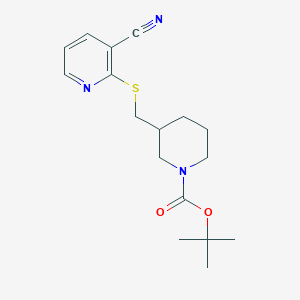
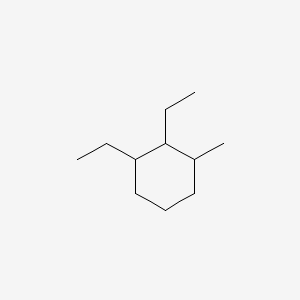
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
